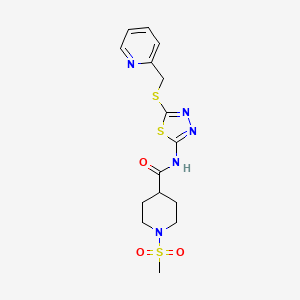

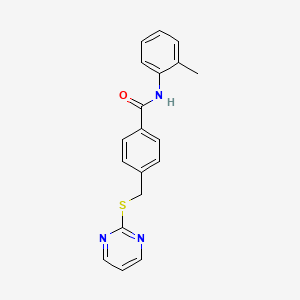

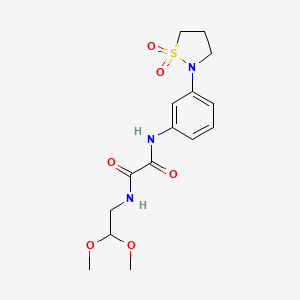

![molecular formula C9H18ClNO3S B2492689 9,9-二氧代-1-氧杂-9lambda6-硫杂螺[5.5]十一碳-4-胺;盐酸盐 CAS No. 2253639-03-9](/img/structure/B2492689.png)

9,9-二氧代-1-氧杂-9lambda6-硫杂螺[5.5]十一碳-4-胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Spirocyclic compounds, including 9,9-dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine derivatives, are synthesized through various innovative methods. One method involves the reaction of exo-glycal with aryl alcohols or thiophenols in the presence of Lewis acid BF3·OEt2, leading to spirocyclization and the formation of 1,7-dioxaspiro[5.5]undecanes and 1-oxa-7-thiaspiro[5.5]undecanes (Lin et al., 2010). Another approach is the acid cyclization of ketone dithiol or hydroxy ketone thiol precursors to prepare 1,7-dithia and 1-oxa-7-thiaspiro[5.5]undecanes, which are excellent systems for studying stereoelectronic effects (Deslongchamps et al., 1981).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including 9,9-dioxo derivatives, is characterized by their spiro-connected cyclic systems, where two or more rings are joined at a single atom. X-ray crystallography studies provide detailed insights into their conformational preferences and structural characteristics. For instance, the crystal structures of related 1,7-dioxaspiro[5.5]undecanes reveal their complex spatial arrangements and the influence of substituents on their overall geometry (Brimble et al., 1997).

Chemical Reactions and Properties

Spirocyclic compounds exhibit diverse reactivity patterns, enabling their participation in various chemical reactions. The aminomethylation of Guareschi imides leading to the synthesis of spiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives is an example of the versatility of these compounds in synthetic chemistry (Khrustaleva et al., 2017). Additionally, their ability to undergo Prins cascade cyclization underscores their utility in constructing complex molecular architectures (Reddy et al., 2014).

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceuticals. Studies on compounds like 1,7-dioxaspiro[5.5]undecane provide valuable data on their behavior in different solvents and under various conditions, informing their practical uses (Weldon & Tschumper, 2006).

Chemical Properties Analysis

The chemical properties of 9,9-dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine; hydrochloride, such as reactivity, stability, and interaction with other molecules, are integral to its application in synthesis and drug design. For instance, the study of sex pheromone biosynthesis in the olive fruit-fly using 1,7-dioxaspiro[5.5]undecane highlights the biological relevance of understanding these chemical properties (Fletcher et al., 2002).

科学研究应用

螺环化合物中的立体电子效应

Deslongchamps等人(1981年)研究了1,7-二硫代螺[5.5]十一烷和1-氧代-7-硫代螺[5.5]十一烷,重点关注单硫和二硫缩醛功能团中的异常和外部异常效应等立体电子效应。这项研究对于理解类似螺环化合物的分子行为是重要的(Deslongchamps, Rowan, Pothier, & Saunders, 1981)。

螺环化合物合成

Lin等人(2010年)开发了一种螺环化合物合成方法,用于合成1,7-二氧代螺[5.5]十一烷和1-氧代-7-硫代螺[5.5]十一烷。这个过程涉及外部糖醛与芳基醇或硫酚的反应,对于高效生产这些化合物是必不可少的(Lin et al., 2010)。

化学合成和衍生物

Khrustaleva等人(2017年)探索了Guareschi亚胺的氨甲基化,导致各种螺[3,7-二氮杂双环[3.3.1]壬烷-9,4'-哌啶]-1,5-二碳腈衍生物的合成。这种化学反应对于扩展母体化合物的衍生物范围至关重要(Khrustaleva et al., 2017)。

从D-果糖合成手性化合物

Chan等人(1982年)报道了从D-果糖合成类似1,4,7-三氧代-10-硫代螺[5.5]十一烷等化合物的手性合成。这突显了天然存在物质与合成螺环化合物之间的联系(Chan, Hough, & Richardson, 1982)。

转化为肟衍生物

Rahman等人(2013年)研究了含有巴比妥酸基团的杂环螺环化合物中酮转化为肟衍生物。这项工作揭示了这些化合物的化学多样性和潜在应用(Rahman et al., 2013)。

手性选择性电催化氧化

Kashiwagi等人(1999年)研究了使用手性1-氮代螺[5.5]十一烷N-氧自由基对外消旋胺进行手性选择性电催化氧化。这类研究对于理解这些化合物的手性选择性性质至关重要(Kashiwagi, Kurashima, Kikuchi, Anzai, Osa, & Bobbitt, 1999)。

属性

IUPAC Name |

9,9-dioxo-1-oxa-9λ6-thiaspiro[5.5]undecan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S.ClH/c10-8-1-4-13-9(7-8)2-5-14(11,12)6-3-9;/h8H,1-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOQAWZCKYHMKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCS(=O)(=O)CC2)CC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

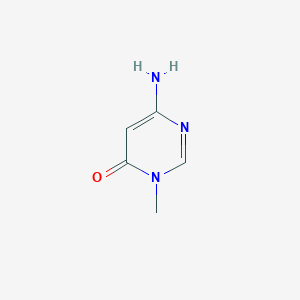

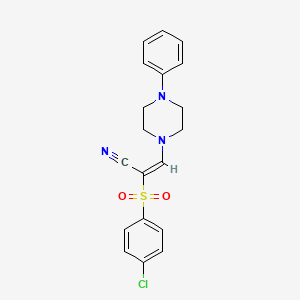

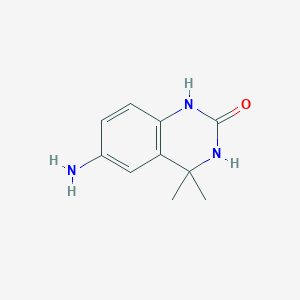

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)

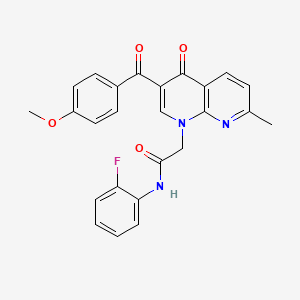

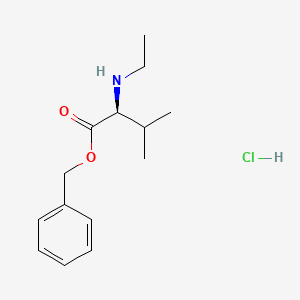

![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)

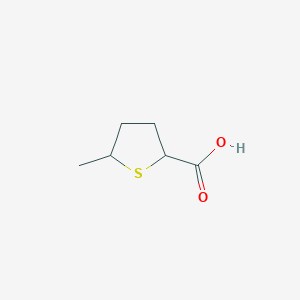

![6-Oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2492623.png)

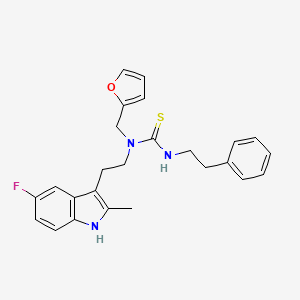

![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)